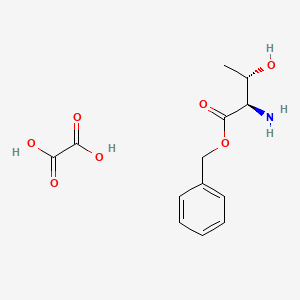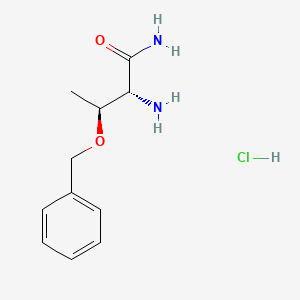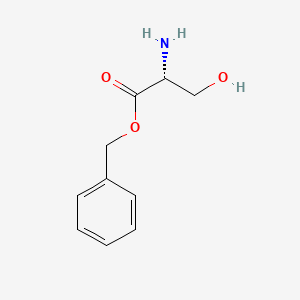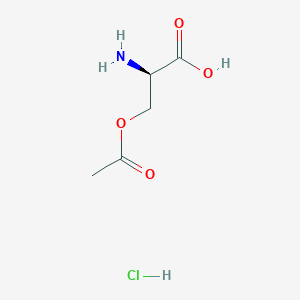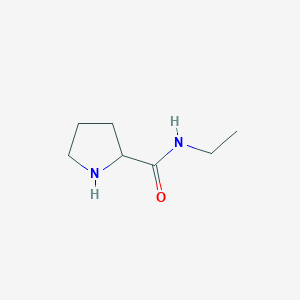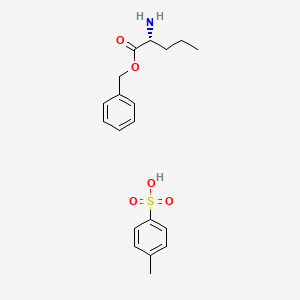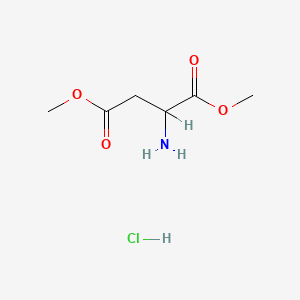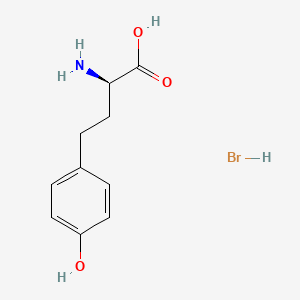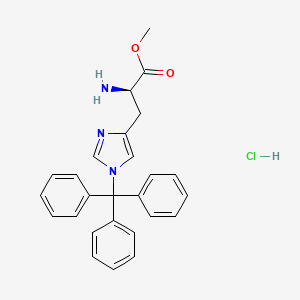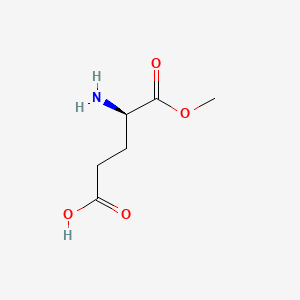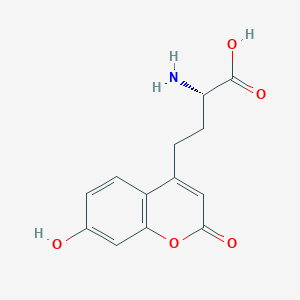
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is a compound that belongs to the class of amino acids conjugated with coumarin derivatives. Coumarins are a group of organic compounds known for their diverse biological activities and applications in various fields such as medicine, biology, and chemistry. This compound is of particular interest due to its potential therapeutic properties and its role in biochemical research.
Mecanismo De Acción
Target of Action
Similar compounds, such as coumarin derivatives, have been known to exhibit significant inhibitory activity against bacterial strains .
Mode of Action
It is known that coumarin derivatives can inhibit bacterial dna gyrase , which is an essential enzyme involved in DNA replication. By inhibiting this enzyme, these compounds can prevent bacterial growth and proliferation.
Biochemical Pathways
Given its structural similarity to other coumarin derivatives, it may influence pathways related to bacterial dna replication and protein synthesis .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by the liver, and excreted via the kidneys .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of bacterial growth and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid typically involves the coupling of a coumarin derivative with an amino acid. One common method is the Pechmann reaction, which involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst . For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of coumarin quinones.
Reduction: Formation of dihydrocoumarins.
Substitution: Formation of N-substituted amino acid derivatives.
Aplicaciones Científicas De Investigación
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific optical properties.
Comparación Con Compuestos Similares
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with similar fluorescence properties.
Coumarin-3-carboxylic acid: Another coumarin derivative with potential therapeutic applications.
Umbelliferone: A naturally occurring coumarin with known biological activities.
Uniqueness
(S)-2-Amino-4-(7-hydroxy-2-oxo-2H-chromen-4-YL)butanoic acid is unique due to its combination of an amino acid and a coumarin derivative, which imparts both biochemical reactivity and fluorescence properties. This dual functionality makes it a valuable compound for research in multiple scientific disciplines .
Propiedades
IUPAC Name |
(2S)-2-amino-4-(7-hydroxy-2-oxochromen-4-yl)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c14-10(13(17)18)4-1-7-5-12(16)19-11-6-8(15)2-3-9(7)11/h2-3,5-6,10,15H,1,4,14H2,(H,17,18)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQAKQQRJFWPOR-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CCC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC[C@@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
